![molecular formula C20H27N5O3S B6419132 3-(dimethylamino)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-06-2](/img/structure/B6419132.png)
3-(dimethylamino)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Description
The compound is a benzamide derivative with a piperazine ring and a pyridine ring attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyridines are a class of organic compounds that have a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution scanning electron microscopy (HR-SEM) .Mechanism of Action
Target of Action
The primary target of the compound is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM Kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing different types of DNA damage .
Mode of Action
The compound acts as a potent and selective inhibitor of ATM Kinase . It binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the DNA damage response pathway, leading to an accumulation of DNA damage in the cells .
Biochemical Pathways
The compound affects the DNA damage response (DDR) pathway. When the ATM Kinase is inhibited, the DDR pathway cannot function properly, leading to an accumulation of DNA damage. This can result in cell cycle arrest, apoptosis, or senescence .
Result of Action
The inhibition of ATM Kinase by the compound leads to an accumulation of DNA damage in the cells. This can result in various cellular responses, including cell cycle arrest, apoptosis, or senescence . In the context of cancer cells, this can lead to the death of the cancer cells or a halt in their proliferation.
properties
IUPAC Name |
3-(dimethylamino)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-23(2)18-7-5-6-17(16-18)20(26)22-10-15-29(27,28)25-13-11-24(12-14-25)19-8-3-4-9-21-19/h3-9,16H,10-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLRYWINTYDKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
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